Molecular Weight and Lipophilicity (XLogP3-AA) Differentiation for Drug Design
4-Bromo-1-fluoroisoquinoline has a molecular weight of 226.05 g/mol and a calculated lipophilicity (XLogP3-AA) of 3.2 [1]. This compares to 4-bromoisoquinoline (MW: 208.05 g/mol, XLogP3-AA: ~2.9) and 1-fluoroisoquinoline (MW: 147.15 g/mol, XLogP3-AA: ~2.1) [2]. The increased molecular weight and lipophilicity are direct consequences of the dual halogenation pattern, which can significantly impact membrane permeability and non-specific binding in biological assays.
| Evidence Dimension | Molecular Weight (g/mol) / Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 226.05 g/mol / 3.2 |
| Comparator Or Baseline | 4-bromoisoquinoline: 208.05 g/mol / ~2.9; 1-fluoroisoquinoline: 147.15 g/mol / ~2.1 |
| Quantified Difference | MW: +18.00 g/mol vs 4-bromoisoquinoline; XLogP3-AA: +0.3 vs 4-bromoisoquinoline, +1.1 vs 1-fluoroisoquinoline |
| Conditions | Predicted/calculated values from authoritative chemical databases. |
Why This Matters
These properties directly influence a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making the specific compound a more suitable starting point for designing molecules requiring higher lipophilicity and a larger molecular footprint.
- [1] GuideChem. 2460500-66-5 4-溴-1-氟异喹啉. https://china.guidechem.com/17402780/detail.html. View Source
- [2] NIST Chemistry WebBook. Isoquinoline, 4-bromo-. https://webbook.nist.gov/. View Source
